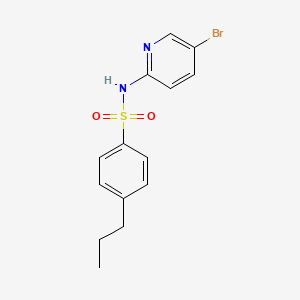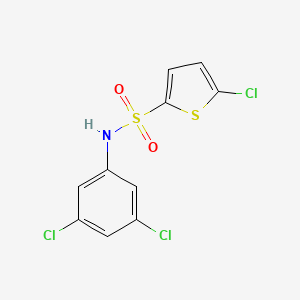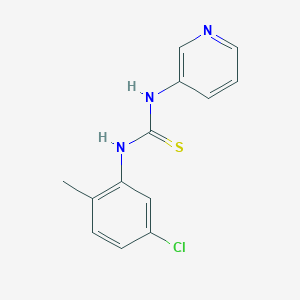
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of p53 upregulated modulator of apoptosis (PUMA). PUMA is a pro-apoptotic protein that is involved in the regulation of cell death and has been implicated in various diseases, including cancer.
Mécanisme D'action
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα inhibits the activity of PUMA by binding to its BH3 domain, which is required for its pro-apoptotic activity. By binding to PUMA, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα prevents its interaction with anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which in turn prevents the activation of the apoptotic pathway.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα inhibits the growth and metastasis of cancer cells by promoting cell survival and reducing apoptosis. In ischemia-reperfusion injury, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα reduces tissue damage and improves organ function by inhibiting apoptosis and reducing inflammation. In neurodegenerative diseases, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been shown to protect neurons from apoptosis and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has several advantages for lab experiments, including its high potency and specificity for PUMA inhibition. However, it also has some limitations, such as its low solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the use of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα in scientific research. One area of interest is the development of more potent and stable analogs of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα for clinical use. Another area of interest is the identification of other targets of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα that may contribute to its therapeutic effects. Additionally, further studies are needed to elucidate the role of PUMA in various disease models and to determine the optimal dose and administration of N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα for clinical use.
In conclusion, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of PUMA. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has shown promising results in various disease models and has the potential to be developed into a therapeutic agent for the treatment of cancer, ischemia-reperfusion injury, and neurodegenerative diseases.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been widely used in scientific research to study the role of PUMA in various diseases, including cancer, ischemia-reperfusion injury, and neurodegenerative diseases. PUMA is upregulated in response to various stress signals and induces apoptosis in cells. By inhibiting PUMA activity, N-(2-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thioureaα has been shown to protect cells from apoptosis and promote cell survival in various disease models.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-6-7-12(15-8-9)17-13(18)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEQRQWZBVACTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286415.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286420.png)
![1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4286427.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4286433.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4286439.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286445.png)







![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4286507.png)